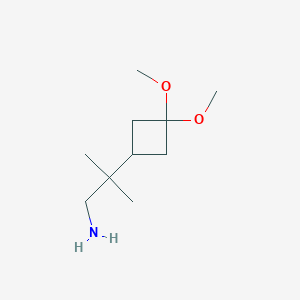

2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine

説明

BenchChem offers high-quality 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRCFZGUVYCVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1CC(C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine typically involves the reaction of 3,3-dimethoxycyclobutanol with methylamine under controlled conditions. The yield and purity of the compound can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time.

Antitumor Activity

Research indicates that 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to reduce cell viability in A-549 lung cancer cells and other tumor models by inducing apoptosis through the activation of caspase pathways .

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects, particularly in modulating cytokine production. It has been reported to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential role as an anti-inflammatory agent . This immunosuppressive activity could be beneficial in treating autoimmune disorders or conditions characterized by excessive inflammation.

The biological activity of 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is believed to be linked to its ability to alter signaling pathways involved in cell survival and apoptosis. Studies have shown that the compound can induce differential changes in the expression levels of key signaling proteins such as ERK, JNK, and p38 MAP kinases, which are crucial for cell differentiation and activation .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of various compounds, 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine was found to significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups after treatment with the compound over a period of four weeks .

Case Study 2: Immunomodulation in Autoimmune Models

Another study focused on the immunomodulatory effects of this compound in mouse models of autoimmune diseases. The results indicated a marked decrease in disease severity and inflammatory markers following administration of the compound. This suggests potential therapeutic applications for autoimmune conditions such as rheumatoid arthritis or lupus .

Data Table: Biological Activities Overview

| Activity | Effect | Model/System |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | A-549 lung cancer cells |

| Immunomodulation | Suppression of TNF-α production | Human whole blood cultures |

| Apoptosis induction | Activation of caspase pathways | Various cancer cell lines |

| Anti-inflammatory | Reduction in inflammatory markers | Mouse autoimmune models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。